molecular formula C17H21N3O2 B7637979 3-[2-(Azepan-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one

3-[2-(Azepan-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one

Cat. No. B7637979
M. Wt: 299.37 g/mol
InChI Key: KNQAMTQBRVLTPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(Azepan-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one is a synthetic compound that belongs to the quinazolinone class of compounds. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This compound has gained significant attention in the scientific community due to its potential applications in cancer treatment and other diseases.

Mechanism of Action

The mechanism of action of 3-[2-(Azepan-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one involves the inhibition of 3-[2-(Azepan-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one enzymes. 3-[2-(Azepan-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one enzymes are involved in DNA repair mechanisms, and their inhibition can lead to DNA damage and cell death in cancer cells that have defects in DNA repair. This compound has also been shown to have anti-inflammatory effects and can reduce oxidative stress.
Biochemical and physiological effects:
3-[2-(Azepan-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one has been shown to have potent anticancer effects in preclinical studies. It has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of neurodegenerative diseases. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[2-(Azepan-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one in lab experiments is its potency as a 3-[2-(Azepan-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one inhibitor. This compound has been shown to be more potent than other 3-[2-(Azepan-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one inhibitors, such as olaparib. However, one of the limitations of using this compound is its low solubility, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 3-[2-(Azepan-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one. One area of research is the development of new formulations of this compound that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response to 3-[2-(Azepan-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one inhibitors, such as this compound, in cancer patients. Additionally, there is ongoing research on the potential applications of this compound in other diseases, such as inflammatory bowel disease and stroke.

Synthesis Methods

The synthesis of 3-[2-(Azepan-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one involves the reaction of 2-methyl-4-quinazolinone with 1-azepan-1-yl-2-bromoethanone in the presence of a base. The resulting product is then purified and characterized using various analytical techniques.

Scientific Research Applications

3-[2-(Azepan-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one has been extensively studied for its potential applications in cancer treatment. 3-[2-(Azepan-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one inhibitors, such as this compound, have been shown to be effective in treating cancers that have defects in DNA repair mechanisms, such as BRCA1/2-mutated cancers. This compound has also been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

3-[2-(azepan-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-13-18-15-9-5-4-8-14(15)17(22)20(13)12-16(21)19-10-6-2-3-7-11-19/h4-5,8-9H,2-3,6-7,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQAMTQBRVLTPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC(=O)N3CCCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(Azepan-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one

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